

Linearity and range of dienestrol quantification assays

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Compound of Interest

Compound Name: E,E-Dienestrol-d6-1

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Comparative Guide to Dienestrol Quantification Assays

This guide provides a detailed comparison of common analytical methods for the quantification of dienestrol, a synthetic non-steroidal estrogen. The performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Immunoassays are evaluated based on their linearity and range. This document is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate assay for their specific needs.

Data Summary

The following tables summarize the quantitative performance of different dienestrol quantification assays based on published experimental data.

Table 1: Linearity and Range of Dienestrol Quantification Assays



Analytical Method	Sample Matrix	Linearity (R²)	Linear Range	Lower Limit of Quantific ation (LLOQ)	Upper Limit of Quantific ation (ULOQ)	Citation
HPLC-UV	Pharmaceu tical Dosage Forms (cream, foam, tablets)	Not Specified	50 - 200% of labeled amount	Not Specified	Not Specified	[1]
LC-MS/MS	Environme ntal Water	≥ 0.9992	0.20 ng/L - 1.0 mg/L	0.20 ng/L	1.0 mg/L	[2]
UHPLC- MS/MS	Milk	> 0.99	0.1 μg/kg - 10 μg/kg	0.1 μg/kg	10 μg/kg	[3]
Immunoas say (DES ELISA with Dienestrol Cross- Reactivity)	Fish and Shrimp	Not Specified	0.028 ng/mL - 3.60 ng/mL	0.028 ng/mL	3.60 ng/mL	[4]

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of dienestrol in pharmaceutical dosage forms.

Sample Preparation (for cream, foam, and tablet dosage forms):

- Incorporate the drug or dosage form into a solvent mixture.
- Add a known concentration of an internal standard (e.g., biphenyl).



• Ensure complete dissolution and homogenization of the sample.

Chromatographic Conditions:

- Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
- Column: Reversed-phase column (e.g., C18).
- Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile) and water.
- Flow Rate: Typically 1.0 2.0 mL/min.
- Detection: UV spectrophotometric detection at 254 nm.[1]
- Injection Volume: A fixed volume, typically 10-20 μL.

Quantification: The concentration of dienestrol is determined by comparing the peak area ratio of dienestrol to the internal standard against a calibration curve prepared with known concentrations of dienestrol.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and specific method is ideal for quantifying trace levels of dienestrol in complex matrices like environmental water and biological fluids.

Sample Preparation (for environmental water):

- Solid-Phase Extraction (SPE):
 - Pass a 50 mL water sample through a Nylon 6 nanofibers mat SPE cartridge at a flow rate of 3.0 mL/min.
 - \circ Elute the analytes with 500 µL of the mobile phase.

Chromatographic Conditions:

Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.



• Column: ODS (C18) column.

Mobile Phase: Methanol/water (80/20, v/v).

• Flow Rate: 1.0 mL/min.

Injection Volume: A fixed volume, typically 5-20 μL.

Mass Spectrometry Conditions:

• Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

 Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for dienestrol.

Immunoassay (ELISA)

Immunoassays offer a high-throughput screening method. While specific ELISA kits for dienestrol may be available, data from a diethylstilbestrol (DES) ELISA with dienestrol cross-reactivity is presented here as an example.

Sample Preparation (for fish and shrimp):

- Homogenize the tissue sample.
- Extract dienestrol using an appropriate solvent.
- Perform a clean-up step if necessary to remove interfering substances.

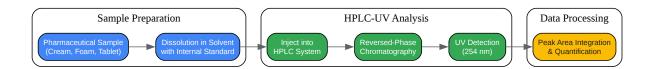
ELISA Protocol (Competitive Assay):

- A microtiter plate is pre-coated with DES antibodies.
- Standards or prepared samples are added to the wells, along with a fixed amount of enzyme-conjugated DES.
- Dienestrol in the sample competes with the enzyme-conjugated DES for binding to the antibodies.



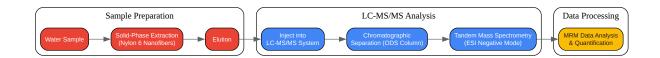
- After incubation, the wells are washed to remove unbound components.
- A substrate solution is added, which reacts with the enzyme to produce a color change.
- The intensity of the color is inversely proportional to the concentration of dienestrol in the sample.
- The absorbance is measured using a microplate reader, and the concentration is determined from a standard curve. This assay showed a 7.1% cross-reactivity with dienestrol.

Visualizations



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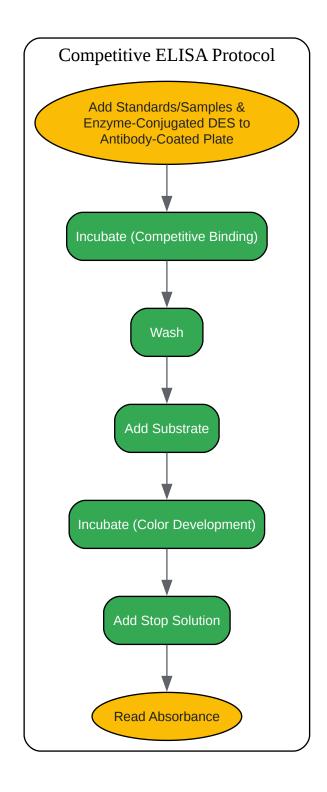
Caption: Experimental workflow for dienestrol quantification using HPLC-UV.



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Caption: Experimental workflow for dienestrol quantification using LC-MS/MS.





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Caption: Logical steps of a competitive ELISA for dienestrol quantification.



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